2-Amino-6-chloro-3-phenylpyridine
Overview
Description
2-Amino-6-chloro-3-phenylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a phenyl group at the third position on the pyridine ring. This compound is a pale yellow crystalline solid that is soluble in organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-nitropyridine with aniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The nitro group is reduced to an amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Hydrogen peroxide, nitric acid, or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents like iron powder, tin chloride, or sodium borohydride in solvents like ethanol or acetic acid.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Reduction Reactions: Formation of corresponding amines or other reduced derivatives.
Scientific Research Applications
2-Amino-6-chloro-3-phenylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-phenylpyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyridine: Lacks the phenyl group at the third position.
2-Amino-3-chloropyridine: Chlorine atom is at the third position instead of the sixth.
2-Amino-6-chloro-3-nitropyridine: Contains a nitro group instead of a phenyl group at the third position
Uniqueness
2-Amino-6-chloro-3-phenylpyridine is unique due to the presence of both the phenyl group and the chlorine atom on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-3-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGZPCDWPPVALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355804 | |
Record name | 2-Amino-6-chloro-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-19-3 | |
Record name | 6-Chloro-3-phenyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69214-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-chloro-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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